2-(2,5-二氨基苯基)乙醇硫酸盐

描述

Synthesis Analysis

The synthesis of closely related compounds such as 2-(2,6-Diaminophenyl)ethanol, which can be transformed into various derivatives under specific conditions, provides a basis for understanding potential synthetic routes. For instance, 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline under heating in aqueous acidic conditions, demonstrating the reactivity of such diamine compounds in synthetic transformations (Tanaka et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(2,5-Diaminophenyl)ethanol sulfate can be elucidated through techniques like X-ray crystallography. For example, the study of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol reveals the crystalline structure of similar organic compounds, indicating how intermolecular hydrogen bonding and molecular orientations contribute to the stability and properties of these molecules (Percino et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of diamine compounds, such as those related to 2-(2,5-Diaminophenyl)ethanol sulfate, can be explored through their involvement in various chemical reactions. For instance, the synthesis of 1,8-dioxo-decahydroacridines and 1,8-dioxo-octahydroxanthenes using 1,2-diamino compounds showcases the utility of diamines in the synthesis of heterocyclic compounds, highlighting their versatile chemical reactivity (Rashedian et al., 2010).

Physical Properties Analysis

The physical properties of diamine compounds and their derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in various fields. Studies on the crystal structures and intermolecular interactions of related compounds provide valuable insights into the factors influencing these physical properties.

Chemical Properties Analysis

The chemical properties of diamine compounds, including their reactivity towards acids, bases, and various reagents, are fundamental to their synthesis and application. For example, the electrochemical behavior of thiadiazole derivatives in ethanol-acetonitrile solutions illustrates the influence of molecular structure on the redox properties and interaction with metal cations, which is relevant for understanding the chemical behavior of similar diamine compounds (Caram et al., 1994).

科学研究应用

合成和化学反应

- 2-(2,6-二氨基苯基)乙醇,一种类似化合物,通过在特定酸性条件下加热,进而通过脱氢反应获得4-羟基吲哚和4-氨基吲哚,用于合成4-羟基吲哚和4-氨基吲哚。这展示了它在创造复杂有机化合物(Tanaka, Yasuo, Aizawa, & Torii, 1989)方面的潜力。

电化学行为

- 对2,2′-二硝基二苯硫化物的研究显示其在汞电极上还原为2,2′-二(羟胺基)二苯硫化物,进一步转化为2,2′-二氨基二苯硫化物。这表明了它在电化学反应中的实用性,以及作为其他化学转化的前体(Hlavatý, Volke, & Manoušek, 1978)。

遗传毒性评估

- 苯二胺衍生物,与2-(2,5-二氨基苯基)乙醇硫酸盐结构类似,已经进行了致突变活性评估。这些研究对于了解这些化合物的遗传影响至关重要(Blijleven, 1982)。

光反应研究

- 苯并[c]茴香啉的光化学反应导致2,2′-二氨基联苯的形成,表明类似2-(2,5-二氨基苯基)乙醇硫酸盐的化合物在光化学研究中的潜力。这样的研究有助于了解光引发的复杂化学反应(Inoue, Hiroshima, Sakai, Sakurai, & Fukuda, 1981)。

微生物和酶反应

- 对巯基-2-乙醇作为甲烷生成菌对无机硫化合物的代谢反应的介质还原剂的利用进行的研究表明类似化合物在微生物生长和代谢研究中的潜在用途(Bhatnagar, Henriquet, Zeikus, & Aubert, 1984)。

环境化学

- 对硫酸根对酚类化合物的攻击以及氯离子在这些过程中的影响的研究可能与2-(2,5-二氨基苯基)乙醇硫酸盐等化合物相关,特别是考虑到它们的潜在环境影响(Anipsitakis, Dionysiou, & Gonzalez, 2006)。

属性

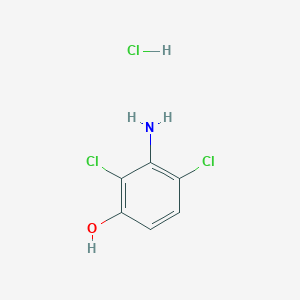

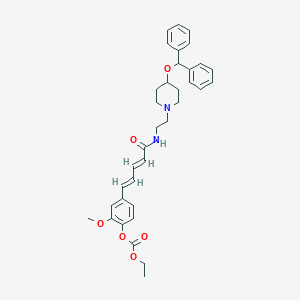

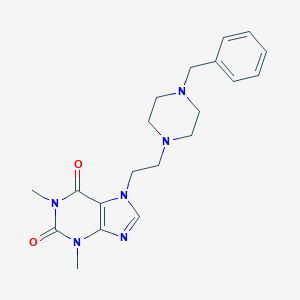

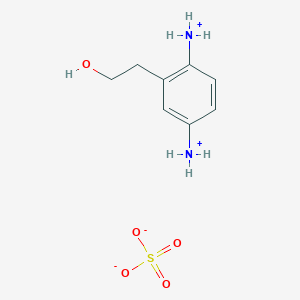

IUPAC Name |

2-(2,5-diaminophenyl)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.H2O4S/c9-7-1-2-8(10)6(5-7)3-4-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSLNFWECRRALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CCO)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879808 | |

| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Diaminophenyl)ethanol sulfate | |

CAS RN |

93841-25-9 | |

| Record name | 2-(2,5-Diaminophenyl)ethanol sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl-p-phenylenediamine sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYETHYL-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8W90PN89R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)